ML345

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML345 is a small-molecule inhibitor of insulin-degrading enzyme (IDE), a zinc-dependent metalloprotease involved in insulin clearance and amyloid-β (Aβ) degradation . It selectively targets the cysteine residue at position 819 (C819) in IDE through a thiol-modifying mechanism, forming a quasi-irreversible disulfide bond that preferentially inhibits extracellular IDE in oxidized environments while sparing intracellular IDE in reduced cytosolic conditions . This unique property makes this compound a valuable tool for studying compartment-specific IDE functions.

Key studies demonstrate this compound’s role in modulating insulin signaling pathways. In WDR23-deficient HepG2 cells, this compound reversed hyperphosphorylation of AKT2, MAPK, and FoxO1, linking IDE overactivity to insulin resistance . Additionally, this compound increased Aβ deposition in human iPSC-derived neurons, confirming IDE’s role in Aβ clearance . Its half-maximal inhibitory concentration (IC50) and binding affinities have been extensively characterized in biochemical and cellular assays .

准备方法

合成路线和反应条件

ML345 的合成涉及多个步骤,包括形成关键中间体及其后续反应以形成最终产物。详细的合成路线和反应条件通常是制造商的专有信息。

工业生产方法

This compound 的工业生产将涉及将实验室合成规模化,确保产品的纯度和一致性。 这通常涉及优化反应条件、使用高纯度试剂,并采用先进的纯化技术,例如高效液相色谱 (HPLC) 来达到所需的纯度水平 .

化学反应分析

反应类型

ML345 会发生各种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在苯并 [d] 异噻唑 -3- 酮核心中的硫原子处。

还原: 还原反应可以在连接到核心结构的官能团处发生。

常用试剂和条件

氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。

还原: 通常使用硼氢化钠或氢化锂铝等还原剂。

形成的主要产品

这些反应形成的主要产物取决于所用试剂和条件。 例如,硫原子的氧化会导致亚砜或砜的形成,而还原则可以产生醇或胺 .

科学研究应用

Biochemical Research

Insulin-Degrading Enzyme Regulation

ML345 has been identified as a potent regulator of insulin-degrading enzyme (IDE), a crucial enzyme involved in insulin metabolism. IDE plays a significant role in the degradation of amyloid-β peptides, which are implicated in Alzheimer's disease. By modulating IDE activity, this compound may influence insulin signaling and amyloid plaque formation, making it a candidate for further research into diabetes and neurodegenerative diseases .

Metabolic Pathways

Research indicates that this compound interacts with various metabolic pathways, particularly those involving insulin signaling. It has been shown to enhance insulin sensitivity in cellular models, suggesting potential applications in treating insulin resistance and type 2 diabetes .

Pharmacological Applications

Therapeutic Potential

this compound is being investigated for its therapeutic potential in various diseases:

- Diabetes: By enhancing IDE activity, this compound may help regulate blood glucose levels and improve insulin sensitivity .

- Neurodegenerative Diseases: Its role in degrading amyloid-β suggests potential use in Alzheimer's disease treatment .

- Cancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in proliferation and apoptosis.

Clinical Research

Case Studies and Trials

Several clinical trials have explored the effects of this compound on metabolic disorders:

- Diabetes Management: A study demonstrated that administration of this compound improved glycemic control in animal models of diabetes, indicating its potential as a therapeutic agent .

- Alzheimer's Disease: Clinical trials are underway to evaluate the efficacy of this compound in reducing amyloid plaque burden and improving cognitive function in patients with early-stage Alzheimer's disease .

作用机制

ML345 通过选择性靶向胰岛素降解酶中的半胱氨酸 819 发挥作用。这种抑制阻止了胰岛素和淀粉样蛋白 β 的降解,从而调节胰岛素信号传导并可能减少淀粉样蛋白 β 的积累。 所涉及的分子靶点和途径包括胰岛素信号传导通路和淀粉样蛋白 β 降解通路 .

相似化合物的比较

Comparison with Similar IDE Inhibitors

6bK

- Mechanism : Competes with IDE substrates (e.g., insulin) by binding to the catalytic site, unlike ML345’s covalent modification of C819 .

- Binding Affinity : Exhibits higher binding energy (-10.2 kcal/mol for 3E4A; -9.8 kcal/mol for 3OFI) compared to this compound (-8.3 kcal/mol for 3E4A; -8.9 kcal/mol for 3OFI) .

- Functional Impact : Stronger inhibition of Aβ degradation in neuronal lysates but lacks this compound’s extracellular selectivity .

BDM44768

- Mechanism: Non-covalent inhibitor targeting IDE’s exosite, affecting substrate recognition rather than catalytic activity .

- Selectivity : Less specific than this compound, with off-target effects on related metalloproteases .

Insulin

- Mechanism : Acts as a competitive substrate rather than a direct inhibitor, reducing IDE availability for Aβ degradation .

- Efficacy : Less potent than this compound in reversing insulin signaling dysregulation .

Comparison with Non-IDE Protease Inhibitors

Phosphoramidon (NEP Inhibitor)

- Target : Neprilysin (NEP), a protease distinct from IDE in structure and substrate preference .

- Functional Contrast : Phosphoramidon reduces Aβ deposition in neurons, whereas this compound increases it, highlighting IDE’s dominant role in Aβ clearance .

- Activity in Lysates : NEP contributes minimally to Aβ degradation (specific activity: 0.63 nM 5-FAM/min/mg) compared to IDE (4.41 nM 5-FAM/min/mg) .

Table 1: Comparative Binding Affinities and Selectivity

Table 2: Functional Outcomes in Cellular Models

生物活性

ML345 is a selective inhibitor of the insulin-degrading enzyme (IDE), which plays a crucial role in the metabolism of insulin and amyloid-beta (Aβ) peptides. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to modulate Aβ degradation.

This compound selectively inhibits IDE, an enzyme responsible for degrading insulin and Aβ peptides. By inhibiting IDE, this compound can potentially increase the levels of these substrates, which may have implications for metabolic and neurodegenerative conditions. Research indicates that this compound does not significantly affect neprilysin (NEP), another enzyme involved in Aβ clearance, thereby providing a targeted approach to modulating Aβ levels without broadly affecting other pathways.

Research Findings

- Inhibition Assays : In neuronal lysates derived from induced pluripotent stem cells (iPSCs), this compound was shown to inhibit IDE activity effectively. The specific activity of IDE was measured as 4.41 ± 0.50 nM 5-FAM/min/mg protein in the presence of this compound at a concentration of 10 μM . This inhibition was significant compared to control assays without the inhibitor.

- Effect on Aβ Degradation : Studies demonstrated that this compound treatment led to an increase in Aβ deposits in neurons, indicating reduced degradation of Aβ when IDE is inhibited . This suggests that while this compound inhibits IDE, it may inadvertently contribute to the accumulation of toxic Aβ species, a hallmark of Alzheimer's pathology.

- Binding Affinity : The binding affinity of this compound has been characterized through molecular docking studies. It exhibited an inhibitory constant ranging from 7.8–812.78 μM, which is relatively moderate compared to other ligands tested . In comparative studies, other ligands demonstrated lower inhibitory constants, indicating that while this compound is effective, there may be more potent alternatives available.

Table 1: Comparative Inhibitory Constants of IDE Inhibitors

| Compound | Inhibitory Constant (μM) |

|---|---|

| This compound | 7.8 - 812.78 |

| Ligand S1 | 325.36 ± 205.05 |

| Ligand S2 | 65.89 ± 58.24 |

| Ligand S3 | 103.429 ± 115.44 |

This table illustrates the varying potencies of different IDE inhibitors, highlighting the relative efficacy of this compound compared to other synthesized compounds.

Pharmacological Profile

This compound has been assessed for drug-likeness using established criteria such as Lipinski's Rule of Five and Jorgensen’s rule of three, confirming its compliance with key pharmacokinetic properties necessary for therapeutic agents . This profile enhances its potential as a candidate for further development in treating conditions associated with insulin resistance and neurodegeneration.

属性

IUPAC Name |

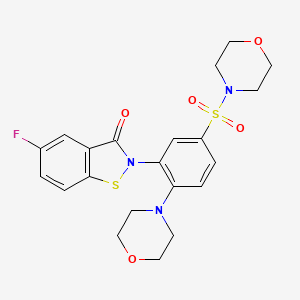

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOFZKSMMIUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。